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Compound of Interest

Compound Name:
2-Fluoro-6-hydroxy-4-

(trifluoromethyl)benzaldehyde

CAS No.: 1823327-58-7

Cat. No.: B2560591

Get Quote

Executive Summary: The Fluorine Pharmacophore
Fluorinated benzaldehydes serve as critical "warhead precursors" in modern medicinal

chemistry. While the aldehyde moiety itself is often too reactive for direct therapeutic use, it

functions as the essential electrophilic scaffold for generating Schiff bases, hydrazones, and

thiosemicarbazones.

The incorporation of fluorine (F) or trifluoromethyl (-CF3) groups onto the benzaldehyde ring

imparts unique physicochemical properties known as the "Fluorine Effect":

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

resisting metabolic oxidation by Cytochrome P450 enzymes.

Lipophilicity Modulation: Fluorine increases the partition coefficient (LogP), facilitating

passive transport across lipid bilayers (blood-brain barrier and cellular membranes).
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Electronic Tuning: The high electronegativity of fluorine alters the pKa of neighboring

functional groups, enhancing the binding affinity of the resulting derivatives to enzyme active

sites (e.g., Tyrosinase, DNA Gyrase).

Key Bioactive Scaffolds & Structure-Activity
Relationships (SAR)
The biological activity of fluorinated benzaldehydes is realized through their conversion into

nitrogen-containing heterocycles or conjugated systems.

Thiosemicarbazones (Anticancer Activity)
Thiosemicarbazones derived from 4-fluorobenzaldehyde exhibit potent antiproliferative activity.

The mechanism is frequently linked to their ability to act as tridentate ligands (N-N-S donor

system) that chelate transition metals like Copper (Cu) and Iron (Fe).

Target: Ribonucleotide Reductase inhibition and mitochondrial disruption.

SAR Insight: Positioning the fluorine at the para (4-position) often yields superior cytotoxicity

compared to ortho or meta positions due to reduced steric hindrance during metal

complexation.

Data Point: Derivatives have shown IC50 values as low as 0.64 µM against A549 lung

carcinoma cells [1].

Schiff Bases (Antimicrobial Activity)
Condensation products of fluorinated benzaldehydes with primary amines form azomethines (-

C=N-), which interfere with bacterial cell wall synthesis and respiration.

Target: Glucosamine-6-phosphate synthase.

SAR Insight: The electron-withdrawing nature of the fluorine atom on the benzyl ring

decreases the electron density on the imine nitrogen, potentially strengthening hydrogen

bond interactions with bacterial proteins.
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Synergism: Coordination with Zn(II) or Cu(II) significantly lowers the Minimum Inhibitory

Concentration (MIC) compared to the free ligand [2].

Quantitative Activity Profile
The following table summarizes the comparative biological activity of fluorinated benzaldehyde

derivatives based on recent high-throughput screening data.

Compound
Class

Precursor
Target
Organism/C
ell Line

Activity
Metric

Value
Range

Ref

Thiosemicarb

azone

4-

Fluorobenzal

dehyde

A549 (Lung

Cancer)

IC50

(Cytotoxicity)

0.64 - 10.5

µM
[1]

Thiosemicarb

azone

2,4-

Bis(CF3)benz

aldehyde

Prolyl

Oligopeptidas

e

IC50

(Enzyme

Inhib.)

10.14 - 41.7

µM
[3]

Schiff Base

(Zn Complex)

4-CF3-

Benzaldehyd

e

S. aureus

(Gram +)

MIC

(Antibacterial)

0.0008 µM

(High

Potency)

[2]

Difluorobenza

mide

2,6-

Difluorobenza

ldehyde

MRSA

(Resistant

Strain)

MIC

(Antibacterial)
1 - 4 µg/mL [4]

Visualized Mechanisms & Workflows
Synthesis Workflow: Schiff Base Formation
The following diagram illustrates the acid-catalyzed condensation pathway required to activate

the fluorinated benzaldehyde.
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Figure 1: General synthetic pathway for generating bioactive Schiff bases from fluorinated

benzaldehydes via nucleophilic addition-elimination.

Mechanism of Action: Anticancer Metallodrugs
This workflow details how thiosemicarbazone derivatives induce apoptosis through metal

chelation and ROS generation.
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Figure 2: Pharmacological mechanism of fluorinated thiosemicarbazones leading to cancer cell

apoptosis.

Experimental Protocols
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Protocol A: Synthesis of 4-Fluorobenzaldehyde
Thiosemicarbazone
Rationale: This protocol utilizes acid catalysis to shift the equilibrium toward imine formation,

essential for creating the tridentate ligand system.

Reagent Prep: Dissolve thiosemicarbazide (0.01 mol) in 20 mL of hot absolute ethanol.

Addition: Add 4-fluorobenzaldehyde (0.01 mol) dropwise to the solution under continuous

stirring.

Catalysis: Add 3–4 drops of glacial acetic acid to catalyze the dehydration step.

Reflux: Reflux the mixture at 78°C for 3–4 hours. Monitor progress via Thin Layer

Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

Isolation: Cool the reaction mixture to room temperature. The precipitate will crystallize.

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water (1:1)

to obtain pure crystals.

Validation: Confirm structure via IR (look for C=N stretch at ~1600 cm⁻¹) and melting point

analysis.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. The

reduction of MTT to formazan is dependent on mitochondrial respiration, which is the primary

target of these fluorinated derivatives.

Seeding: Seed A549 lung cancer cells (or target line) in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C/5% CO2.

Treatment: Treat cells with the fluorinated derivative at graded concentrations (e.g., 0.1, 1,

10, 50, 100 µM).

Control: Use 0.1% DMSO as a vehicle control.
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Positive Control:[1] Use Doxorubicin or Cisplatin.

Incubation: Incubate for 48 hours.

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until

purple formazan crystals form.

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader.

Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or

similar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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